molecular formula C17H14ClNO4 B15249660 1-Amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione CAS No. 88604-97-1

1-Amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione

Cat. No.: B15249660
CAS No.: 88604-97-1
M. Wt: 331.7 g/mol
InChI Key: QEPGDSHEGMRNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione.

    Amination: The amino group is introduced at the 1st position through nucleophilic substitution using ammonia or an amine derivative.

    Hydroxylation: The hydroxyl group at the 4th position is introduced via hydroxylation reactions using reagents like hydrogen peroxide or sodium hydroxide.

    Propoxylation: The propoxy group at the 2nd position is introduced using propyl bromide or propyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthraquinone derivatives.

Scientific Research Applications

1-Amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism of action of 1-Amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

    1-Amino-4-hydroxy-9,10-anthracenedione: Lacks the chlorine and propoxy groups, making it less versatile in certain applications.

    1,4-Diamino-9,10-anthracenedione: Contains two amino groups, leading to different chemical reactivity and biological activity.

    6-Chloro-4-hydroxy-9,10-anthracenedione: Lacks the amino and propoxy groups, affecting its solubility and reactivity.

Uniqueness: 1-Amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino, chloro, hydroxy, and propoxy groups allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

88604-97-1

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

1-amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione

InChI

InChI=1S/C17H14ClNO4/c1-2-5-23-12-7-11(20)13-14(15(12)19)16(21)9-4-3-8(18)6-10(9)17(13)22/h3-4,6-7,20H,2,5,19H2,1H3

InChI Key

QEPGDSHEGMRNTI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.